Fluprazine

Beschreibung

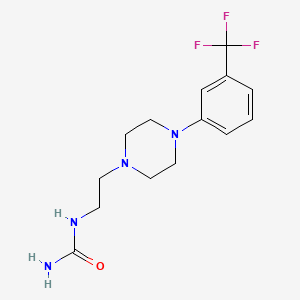

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O/c15-14(16,17)11-2-1-3-12(10-11)21-8-6-20(7-9-21)5-4-19-13(18)22/h1-3,10H,4-9H2,(H3,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQKHXJPWDSTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)N)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76716-77-3 (mono-hydrochloride) | |

| Record name | Fluprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076716604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70227545 | |

| Record name | Fluprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76716-60-4 | |

| Record name | Fluprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76716-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076716604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713BBL6840 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluprazine's Serotonergic Mechanism of Action: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the putative mechanism of action of fluprazine, a phenylpiperazine derivative classified as a serenic or anti-aggressive agent. Due to a scarcity of direct pharmacological data for this compound (developmental code name DU-27,716), this document focuses on the well-characterized profile of its close structural and functional analog, eltoprazine. The available evidence strongly suggests that this compound's effects are mediated through its activity as an agonist at serotonin 5-HT1A and 5-HT1B receptors. This guide summarizes the quantitative binding and functional data for eltoprazine, details the experimental protocols used to derive such data, and provides visual diagrams of key signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Introduction

This compound is a phenylpiperazine compound recognized for its "serenic" or anti-aggressive properties observed in preclinical studies.[1][2][3] While its precise pharmacology remains largely uncharacterized in publicly accessible literature, it is consistently hypothesized to function similarly to its sister compound, eltoprazine.[1][4] Both compounds are thought to exert their effects by modulating the serotonin system, a key neurotransmitter network involved in regulating mood, aggression, and anxiety. This guide will, therefore, use eltoprazine as the primary exemplar to elucidate the likely serotonergic mechanism of action of this compound, focusing on its interactions with 5-HT1 receptor subtypes.

Putative Mechanism of Action at Serotonin Receptors

The leading hypothesis is that this compound, like eltoprazine, functions as an agonist at 5-HT1A and 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades to modulate neuronal activity.

-

5-HT1A Receptor Agonism: 5-HT1A receptors are inhibitory GPCRs coupled to Gi/o proteins. When activated by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels ultimately leads to hyperpolarization of the neuron, reducing its firing rate. Eltoprazine has been shown to act as a 5-HT1A agonist by inhibiting forskolin-stimulated cAMP production.

-

5-HT1B Receptor Partial Agonism: 5-HT1B receptors also couple to Gi/o proteins and function as autoreceptors on presynaptic terminals of serotonergic neurons. Their activation inhibits the release of serotonin. Eltoprazine demonstrates partial agonist activity at these receptors, inhibiting the potassium-stimulated release of 5-HT.

-

5-HT1C/2A Receptor Interaction: Eltoprazine shows weaker affinity for 5-HT1C receptors (now more commonly classified within the 5-HT2C family) and acts as a weak antagonist. These receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C, leading to the production of inositol phosphates and diacylglycerol.

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| Eltoprazine | 5-HT1A | Radioligand Binding | Ki | 40 nM | |

| 5-HT1B | Radioligand Binding | Ki | 52 nM | ||

| 5-HT1C | Radioligand Binding | Ki | 81 nM | ||

| 5-HT1A | cAMP Inhibition | Functional Agonism | 1 µM (Inhibition) | ||

| 5-HT1B | 5-HT Release | pD2 (Partial Agonist) | 7.8 (α = 0.5) | ||

| 5-HT1C | Inositol Phosphate | IC50 (Antagonist) | 7 µM |

Key Experimental Methodologies

The characterization of a compound's activity at serotonin receptors involves several standard in vitro assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

-

Membrane Preparation: Cell membranes from tissue (e.g., rat hippocampus) or cultured cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

Test Compound: The unlabeled drug to be tested (e.g., this compound).

-

Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., serotonin) to determine non-specific binding.

-

Buffers: Assay buffer (e.g., Tris-HCl) and wash buffer.

-

Apparatus: 96-well plates, glass fiber filters, a cell harvester for filtration, and a liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes via centrifugation. Resuspend and wash the pellet, then store at -80°C. Determine protein concentration via a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of non-specific ligand.

-

Test Compound: Membranes + Radioligand + Serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Inhibition (for Gi-coupled Receptors)

This assay measures the ability of a compound to act as an agonist or antagonist at a Gi-coupled receptor, such as 5-HT1A, by quantifying its effect on intracellular cAMP levels.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound.

Materials:

-

Cells: A cell line (e.g., CHO, HEK293) stably expressing the Gi-coupled receptor of interest.

-

Stimulant: Forskolin, an adenylyl cyclase activator, is used to raise basal cAMP levels.

-

Test Compound: The potential agonist or antagonist.

-

cAMP Assay Kit: A commercial kit for detecting cAMP levels, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence).

-

Plate Reader: An HTRF-compatible plate reader.

Protocol:

-

Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere.

-

Compound Addition:

-

Agonist Mode: Add serial dilutions of the test compound to the wells, followed by a fixed concentration of forskolin.

-

Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of a known agonist (at its EC80) plus forskolin.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for modulation of cAMP production.

-

Cell Lysis and Detection: Add lysis buffer and the detection reagents from the cAMP kit as per the manufacturer's instructions. This typically involves a labeled cAMP tracer and a specific antibody.

-

Measurement: Read the plate on a compatible reader. The signal is typically inversely proportional to the amount of cAMP produced in the cells.

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

For Agonist: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50.

-

For Antagonist: Plot the percent inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: Putative 5-HT1A receptor signaling pathway for this compound.

Experimental Workflow Diagrams

Caption: General workflow for a competitive radioligand binding assay.

Caption: Workflow for a Gi-coupled functional cAMP inhibition assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Behavioural examinations of the anti-aggressive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific anti-aggressive effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ddescholar.acemap.info [ddescholar.acemap.info]

The Pharmacological Profile of Fluprazine: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Fluprazine (developmental code name DU-27,716) is a phenylpiperazine derivative recognized for its potent anti-aggressive properties.[1] This technical guide provides a comprehensive overview of the pharmacological class of this compound, its mechanism of action, receptor binding profile, and the experimental methodologies used to characterize its effects.

Pharmacological Classification

This compound is classified as a serenic or anti-aggressive agent .[1] Its primary mechanism of action is attributed to its activity as a serotonin 5-HT1A and 5-HT1B receptor agonist .[2] While direct and comprehensive binding data for this compound is limited in publicly accessible literature, its pharmacological profile is closely related to its structural analog, eltoprazine.[1] Therefore, the receptor binding affinities of eltoprazine are considered representative of this compound's activity.

Receptor Binding Profile

The affinity of a compound for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.[3] The receptor binding profile for eltoprazine, a close analog of this compound, is summarized below.

| Receptor Subtype | Ki (nM) | Functional Activity |

| 5-HT1A | 40 | Agonist |

| 5-HT1B | 52 | Partial Agonist |

| 5-HT1C | 81 | Weak Antagonist |

Data from the neurochemical profile of eltoprazine.

Signaling Pathways

This compound exerts its effects by activating 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events primarily aimed at reducing neuronal excitability. This is achieved through the activation of the inhibitory G-protein, Gi, which in turn inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and subsequent reduced activity of Protein Kinase A (PKA). Furthermore, the βγ-subunit of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuron.

5-HT1B Receptor Signaling

Similar to the 5-HT1A receptor, the 5-HT1B receptor is coupled to the inhibitory G-protein, Gi. Its activation by a partial agonist like this compound leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. A key function of presynaptic 5-HT1B autoreceptors is the inhibition of neurotransmitter release, including serotonin itself. This is mediated by the inhibition of voltage-gated calcium channels, which reduces calcium influx, a critical step for vesicular release of neurotransmitters.

References

Fluprazine as a 5-HT1A and 5-HT1B Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprazine is a phenylpiperazine derivative recognized for its serenic or anti-aggressive properties. While its precise pharmacological profile is not extensively documented, it is structurally and functionally analogous to eltoprazine, a known agonist at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This technical guide consolidates the available information on the presumed activity of this compound at these receptors, leveraging data from its close analog, eltoprazine. It details the signaling pathways associated with 5-HT1A and 5-HT1B receptor activation, provides comprehensive experimental protocols for assessing ligand-receptor interactions, and presents quantitative data for eltoprazine to serve as a benchmark for future investigations into this compound.

Introduction to 5-HT1A and 5-HT1B Receptors

The serotonin 5-HT1A and 5-HT1B receptors are members of the G protein-coupled receptor (GPCR) superfamily and are key targets in the central nervous system for therapeutic intervention in a range of neuropsychiatric disorders. Both receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of adenylyl cyclase.[3]

-

5-HT1A Receptors: These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, septum, and amygdala. Postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects.

-

5-HT1B Receptors: These receptors are primarily found as presynaptic autoreceptors on serotonin axon terminals, where their activation also inhibits serotonin release. They are also expressed postsynaptically in the basal ganglia and other brain regions. Agonism at 5-HT1B receptors has been implicated in the modulation of aggression and impulsivity.

Quantitative Data for Eltoprazine (as a proxy for this compound)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the binding affinity and functional potency of its close structural and functional analog, eltoprazine. These values provide an expected range of activity for this compound.

Table 1: Binding Affinity of Eltoprazine for 5-HT1 Receptors

| Receptor | Radioligand | Ki (nM) | Tissue Source | Reference |

| 5-HT1A | [3H]5-HT | 40 | Rat Brain | |

| 5-HT1B | [3H]5-HT | 52 | Rat Brain | |

| 5-HT1C | [3H]5-HT | 81 | Rat Brain |

Table 2: Functional Activity of Eltoprazine at 5-HT1A and 5-HT1B Receptors

| Receptor | Assay Type | Parameter | Value | Notes | Reference |

| 5-HT1A | cAMP Production | Agonist Activity | Inhibition at 1 µM | Eltoprazine inhibits forskolin-stimulated cAMP production in rat hippocampus slices. | |

| 5-HT1B | 5-HT Release | pD2 | 7.8 | Eltoprazine inhibits K+ stimulated 5-HT release from rat cortex slices. | |

| 5-HT1B | 5-HT Release | Efficacy (α) | 0.5 | Partial agonist activity compared to the full agonist 5-HT. |

Signaling Pathways

Activation of both 5-HT1A and 5-HT1B receptors by an agonist like this compound initiates a cascade of intracellular events primarily mediated by the Gi/o family of G proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced levels of cAMP.

Figure 1. Canonical Gi/o-coupled signaling pathway for 5-HT1A/1B receptors.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of this compound with 5-HT1A and 5-HT1B receptors.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the 5-HT1A or 5-HT1B receptor.

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]5-CT for 5-HT1B).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

Incubate the plate, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cAMP, providing information on its functional activity as an agonist or antagonist.

Materials:

-

Intact cells expressing the 5-HT1A or 5-HT1B receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is measured. The concentration of this compound that produces 50% of the maximal inhibition (EC50) is determined.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by a receptor agonist.

Materials:

-

Cell membranes expressing the 5-HT1A or 5-HT1B receptor.

-

[35S]GTPγS.

-

GDP.

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of this compound or vehicle.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate, typically for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: The concentration of this compound that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the activity of a compound like this compound at 5-HT1A/1B receptors.

Figure 2. General experimental workflow for receptor characterization.

Conclusion

While direct pharmacological data for this compound remains to be fully elucidated, its structural similarity to eltoprazine strongly suggests agonist activity at both 5-HT1A and 5-HT1B receptors. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to investigate the precise nature of this compound's interaction with these important therapeutic targets. Future studies are warranted to establish the specific binding affinities and functional potencies of this compound, which will be crucial for understanding its mechanism of action and potential clinical applications.

References

Early Research and Discovery of Fluprazine (DU-27,716): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprazine, designated DU-27,716, is a phenylpiperazine compound synthesized in 1980 by Duphar B.V.[1]. It was investigated for its anti-aggressive properties and classified as a "serenic," a class of drugs that selectively reduce aggressive behavior[2][3][4]. Early research in animal models demonstrated its potential to inhibit offensive aggression. However, its development was halted due to toxic effects observed in rats, leading to a limited amount of publicly available detailed pharmacological data[1]. This document provides a comprehensive overview of the early research and discovery of this compound, focusing on its behavioral pharmacology, hypothesized mechanism of action, and the experimental protocols used in its initial evaluation.

Chemical and Physical Properties

While the specific synthesis protocol for this compound (DU-27,716) is not detailed in publicly available literature, its chemical identity is established.

| Property | Value |

| IUPAC Name | 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylurea |

| Developmental Code | DU-27,716 |

| Molecular Formula | C₁₄H₁₉F₃N₄O |

| Molar Mass | 316.328 g/mol |

| CAS Number | 76716-60-4 |

Hypothesized Mechanism of Action

The precise pharmacology of this compound was not extensively characterized in early studies. However, based on its structural similarity to other phenylpiperazines like eltoprazine and batoprazine, it is hypothesized to act as an agonist at serotonin 5-HT₁A and 5-HT₁B receptors. These receptors are known to play a crucial role in the modulation of aggression and other behaviors.

5-HT₁A Receptor Signaling Pathway

Activation of the 5-HT₁A receptor, a G-protein coupled receptor (GPCR), is primarily linked to inhibitory neurotransmission.

5-HT₁B Receptor Signaling Pathway

Similar to the 5-HT₁A receptor, the 5-HT₁B receptor is also a GPCR coupled to inhibitory G-proteins. Its activation is associated with a reduction in neurotransmitter release.

Early Preclinical Research: Behavioral Effects

The primary focus of early this compound research was its anti-aggressive, or "serenic," activity. Several key preclinical studies in rodents demonstrated its efficacy in reducing offensive aggressive behaviors.

Summary of In Vivo Behavioral Studies

| Study Type | Animal Model | Doses (mg/kg) | Route | Key Findings |

| Hypothalamically Induced Aggression | Male Rats | 4 and 8 | IP | Raised current thresholds for attack and teeth-chattering. No effect on switch-off behavior and only a slight effect on locomotion at the highest dose. |

| Resident-Intruder Paradigm | Male Rats (Long-Evans) | 4 and 8 | IP | Significantly reduced offensive behavior by over 70%. Decreased biting and wounding of intruders by up to 98%. No reliable differences in other social or nonsocial behaviors. |

| Shock-Elicited Aggression | Male Rats (Long-Evans) | 4 and 8 | IP | Significantly suppressed the duration of boxing to multiple intermittent shocks. No effect on post-shock duration of boxing or vocalizations. |

| Ethological Study of Aggression | Muridae (Mice or Rats) | Not specified | Not specified | Inhibited aggressive behavior, but also stimulated non-social and defensive/flight behaviors. A potent anti-aggressive effect lasted for up to 4 hours. |

| Neophobic and Emotional Behavior | Male Swiss Mice | 1.25, 2.5, 5, 7.5, and 10 | Not specified | Increased neophobic reactions and avoidance of a brightly illuminated box. |

Experimental Protocols

Detailed protocols for the key behavioral assays used in the early evaluation of this compound are outlined below, based on standard methodologies of the time.

Resident-Intruder Paradigm

This paradigm is a standard test for assessing offensive aggression in rodents.

Shock-Elicited Aggression Test

This test is used to assess defensive aggression in response to an aversive stimulus.

Conclusion

The early research on this compound (DU-27,716) identified it as a potent anti-aggressive agent in several preclinical models. Its behavioral profile suggested a specific action on offensive aggression, which was hypothesized to be mediated through agonist activity at 5-HT₁A and 5-HT₁B receptors. While the discontinuation of its development due to toxicity has limited the availability of comprehensive in vitro pharmacological data and its synthesis protocol, the initial studies provided valuable insights into the potential of targeting the serotonergic system to modulate aggression. This early work on this compound and related "serenics" contributed to the foundation of research into the neurobiology of aggression and the development of subsequent therapeutic strategies.

References

Fluprazine: A Serenic Agent for the Targeted Reduction of Aggressive Behavior

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fluprazine, a phenylpiperazine derivative, is classified as a "serenic" or anti-aggressive agent. Its mechanism of action is primarily attributed to its activity as a serotonin 5-HT1A and 5-HT1B receptor agonist. This targeted pharmacological profile allows for a specific reduction in offensive aggressive behaviors with minimal sedative or other disruptive effects on normal social and non-social behaviors. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's role as a serenic agent, including its receptor binding profile, efficacy in animal models of aggression, and the detailed experimental protocols used for its evaluation.

Introduction

Aggression, particularly in its pathological forms, presents a significant challenge in various clinical contexts. The development of therapeutic agents that can specifically ameliorate aggressive behavior without causing generalized sedation or motor impairment is of considerable interest. This compound (DU-27,716) emerged as a promising compound within the "serenic" class of drugs, which are characterized by their aggression-reducing properties.[1] It is structurally related to other phenylpiperazines like eltoprazine and batoprazine.[1] The primary mechanism of action for these agents is believed to be their agonistic activity at 5-HT1A and 5-HT1B receptors, which play a crucial role in modulating aggression and impulsivity.

This document serves as a technical resource for researchers and professionals in drug development, summarizing the key preclinical findings on this compound's anti-aggressive effects and providing detailed methodologies for the principal experiments cited.

Pharmacological Profile

Table 1: Receptor Binding Affinity of Eltoprazine [2]

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 40 |

| 5-HT1B | 52 |

| 5-HT1C | 81 |

| Other Neurotransmitter Receptors | > 400 |

Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.

The data indicates a selective and high affinity for serotonin 5-HT1 receptor subtypes, with significantly lower affinity for other neurotransmitter receptors.[2] This selectivity is believed to underlie the specific anti-aggressive effects of this compound and related compounds, minimizing off-target effects commonly seen with less selective agents.

Mechanism of Action: Serotonergic Signaling Pathways

This compound's anti-aggressive effects are mediated through its agonistic action on 5-HT1A and 5-HT1B receptors. Activation of these G-protein coupled receptors initiates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gαi/o-coupled receptor. Its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.

5-HT1A Receptor Signaling Cascade

5-HT1B Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the 5-HT1B receptor is coupled to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to reduced cAMP and PKA activity. 5-HT1B receptors are often located on presynaptic terminals and function as autoreceptors. Their activation by this compound can inhibit the release of serotonin and other neurotransmitters, contributing to the modulation of aggressive behavior.

5-HT1B Receptor Signaling Cascade

Preclinical Efficacy in Animal Models of Aggression

The anti-aggressive properties of this compound have been primarily evaluated using the resident-intruder paradigm, a well-validated animal model of offensive aggression.

Quantitative Effects on Offensive Aggression

Studies in adult male rats have demonstrated that this compound significantly reduces offensive aggressive behaviors.

Table 2: Effect of this compound on Offensive Aggression in the Resident-Intruder Test [3]

| Dose (mg/kg, IP) | Reduction in Offensive Behavior | Reduction in Biting and Wounding |

| 4 | > 70% | Up to 98% |

| 8 | > 70% | Up to 98% |

These studies show a potent and specific dose-dependent reduction in aggression. Importantly, these effects were observed without significant alterations in other social or non-social behaviors, highlighting the "serenic" profile of this compound.

Experimental Protocol: Resident-Intruder Paradigm

The resident-intruder test is a standardized method to assess offensive and defensive behaviors in a semi-naturalistic setting.

Animals:

-

Residents: Adult male rats (e.g., Long-Evans or Wistar strain) are individually housed to establish territoriality. They may be housed with a female to enhance territorial aggression, with the female being removed prior to testing.

-

Intruders: Conspecific male rats, typically slightly smaller and socially naive, are used as the intruders.

Procedure:

-

Habituation and Territorial Marking: Resident males are housed in their home cages for a minimum of one week to establish a territory.

-

Pre-Test Preparation: Approximately 30-60 minutes before the test, the female cage mate (if present) is removed from the resident's cage. This compound or vehicle is administered to the resident animal via intraperitoneal (IP) injection.

-

Intruder Introduction: An unfamiliar male intruder is introduced into the resident's home cage.

-

Behavioral Observation: The ensuing interaction is typically video-recorded for a set duration (e.g., 10-15 minutes).

-

Behavioral Scoring: Trained observers, blind to the treatment conditions, score the frequency and duration of specific aggressive and non-aggressive behaviors. Key parameters include:

-

Latency to first attack

-

Number of attacks

-

Duration of fighting

-

Frequency of bites and wrestling

-

Social investigation (e.g., sniffing)

-

Non-social exploratory behavior

-

Immobility

-

Workflow Diagram:

Resident-Intruder Experimental Workflow

Neurochemical Analysis

The effects of this compound on brain neurochemistry can be assessed using various techniques to confirm its mechanism of action.

Table 3: Potential Neurochemical Assays for this compound Evaluation

| Technique | Purpose |

| In Vivo Microdialysis | To measure extracellular levels of serotonin (5-HT) and its metabolites (e.g., 5-HIAA) in specific brain regions (e.g., prefrontal cortex, raphe nuclei) following this compound administration. This can provide evidence of altered serotonergic neurotransmission. |

| Receptor Autoradiography | To visualize and quantify the binding of radiolabeled this compound or related ligands to 5-HT1A and 5-HT1B receptors in brain tissue sections, confirming target engagement. |

| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | To quantify monoamine (serotonin, dopamine, norepinephrine) and metabolite levels in brain tissue homogenates after acute or chronic this compound treatment. |

Conclusion

The available preclinical evidence strongly supports the classification of this compound as a serenic agent with a specific anti-aggressive profile. Its likely mechanism of action as a 5-HT1A and 5-HT1B receptor agonist provides a targeted approach to modulating aggression, with a favorable separation from sedative and other non-specific behavioral effects. The resident-intruder paradigm serves as a robust and reliable model for evaluating the anti-aggressive efficacy of this compound and related compounds. Further research to fully elucidate the complete receptor binding profile of this compound and to explore its effects in a wider range of aggression models would be beneficial for its continued development as a potential therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Foundational Behavioral Effects of Fluprazine

Introduction

This compound, also known by its developmental code name DU-27716, is a psychoactive compound belonging to the phenylpiperazine class.[1] It is pharmacologically classified as a "serenic" or anti-aggressive agent.[1] Unlike typical antipsychotics or anxiolytics, serenics are characterized by their specific ability to reduce offensive aggressive behavior with minimal impact on other social or defensive behaviors.[2] This document provides a comprehensive overview of the foundational research into this compound's behavioral effects, detailing key experimental findings, methodologies, and its proposed mechanism of action.

Quantitative Analysis of Behavioral Effects

The primary behavioral effect of this compound is the potent and specific reduction of offensive aggression. Its effects have been quantified across various behavioral paradigms, primarily in rodent models.

Table 1: Effects of this compound on Offensive Aggression in Male Rats

| Dose (mg/kg, IP) | Model | Key Quantitative Finding | Reference |

|---|---|---|---|

| 4 and 8 | Resident-Intruder | >70% overall reduction in offensive behavior. | [2] |

| 4 and 8 | Resident-Intruder | Up to 98% decrease in biting and wounding of intruders. | [2] |

| 1-5 | Maternal Aggression (vs. Female Intruder) | Potent inhibitory effect on attacks directed towards female intruders. | |

Table 2: Effects of this compound on Other Social and Non-Social Behaviors

| Behavior Category | Dose (mg/kg, IP) | Model | Key Quantitative Finding | Reference |

|---|---|---|---|---|

| Defensive Behavior | 4 and 8 | Shock-Elicited Aggression | No effect on post-shock boxing duration or vocalizations. | |

| Copulatory Behavior | 4 and 8 | Sexually Experienced Males | Significant depressive effect on latency and frequency of intromissions and ejaculations. | |

| Social Investigation | 4 and 8 | Copulation Test | No effect on social investigation of the female. | |

| Odor Preference | 8.0 | Two-Compartment Choice | Enhanced preference for male odors; no effect on preference for estrous female or food odors. | |

| Parental Behavior | 1-5 | Maternal Aggression | Modest reduction in social investigation of female intruders; increased nest-oriented behavior. |

| General Activity | Not Specified | Ethological Study | Stimulated non-social and defensive/flight behaviors; increased tendency to avoid opponents. | |

Key Experimental Protocols

The quantitative data presented above were derived from well-established behavioral paradigms. The methodologies for two key protocols are detailed below.

Resident-Intruder Paradigm for Offensive Aggression

This protocol is a standard method for studying offensive aggression in rodents.

-

Animal Selection: Adult male rats (e.g., Long-Evans strain) are selected for high or medium levels of aggression and housed individually, establishing them as "residents" in their home cages.

-

Drug Administration: Resident males are administered this compound hydrochloride (e.g., 4 and 8 mg/kg) or a saline vehicle via intraperitoneal (IP) injection.

-

Intruder Introduction: Approximately 30 minutes post-injection, a smaller, unfamiliar male "intruder" rat is introduced into the resident's cage.

-

Behavioral Scoring: The ensuing interaction is observed and scored for a set duration. Key metrics include the latency to attack, the frequency of bites and attacks, and the duration of aggressive behaviors. Non-aggressive social (e.g., sniffing) and non-social behaviors are also recorded to assess the specificity of the drug's effect.

Shock-Elicited Aggression Paradigm for Defensive Behavior

This model assesses defensive, rather than offensive, aggression.

-

Apparatus: A pair of rats are placed in a chamber with a grid floor capable of delivering electric shocks.

-

Drug Administration: Subjects are pre-treated with this compound (e.g., 4 and 8 mg/kg, IP) or a saline vehicle.

-

Shock Delivery: A series of intermittent, high-intensity foot shocks (e.g., 1.5 mA) are delivered through the grid floor.

-

Behavioral Measurement: The typical response to this aversive stimulus is a defensive "boxing" posture. The duration of boxing, both during and immediately after the shocks, is measured. Sonic and ultrasonic vocalizations, also indicative of a defensive or distress state, are recorded.

Proposed Mechanism of Action and Signaling

While the complete pharmacology of this compound is not fully elucidated, it is widely believed to exert its effects through the serotonergic system.

This compound is a phenylpiperazine derivative, a class of compounds known to interact with serotonin (5-HT) receptors. Its serenic effects are likely mediated by agonist activity at 5-HT1A and 5-HT1B receptors, similar to its structural relative, eltoprazine. Agonism at these autoreceptors can modulate serotonin release and postsynaptic signaling, leading to a dampening of aggressive impulses without causing generalized sedation. This contrasts with classical antipsychotics that primarily act via dopamine D2 receptor blockade.

The specific reduction in offensive aggression, coupled with the lack of effect on defensive behaviors, suggests a targeted modulation of neural circuits governing aggression rather than a global suppression of motor activity or arousal. The drug's influence on olfactory processing related to social cues may also play a role, as evidenced by the enhanced preference for male odors in treated rats, potentially altering the processing of stimuli that typically precede an attack.

Summary of Behavioral Specificity

A key feature of this compound highlighted in foundational studies is its behavioral specificity. The compound's effects are not uniform across all behaviors, which distinguishes it from general sedatives or antipsychotics.

The foundational studies on this compound firmly establish it as a specific anti-aggressive agent, or serenic. Quantitative data from resident-intruder and other paradigms demonstrate a robust suppression of offensive attack with minimal spillover into defensive or general social behaviors. While its precise molecular interactions are still a subject of investigation, the leading hypothesis centers on agonist activity at 5-HT1A and 5-HT1B receptors. For drug development professionals, this compound serves as a key exemplar of a compound that can selectively modulate a complex behavioral domain like aggression, offering a valuable pharmacological tool and a potential blueprint for developing more refined therapeutics for aggression-related disorders.

References

The Phenylpiperazine Class of Serotonergic Compounds: A Technical Guide for Drug Development Professionals

The N-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, particularly in the development of agents targeting the serotonergic system. Its structural versatility and favorable pharmacokinetic properties have led to the discovery and development of numerous compounds with significant therapeutic potential for a range of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the phenylpiperazine class of serotonergic compounds, focusing on their structure-activity relationships, pharmacological profiles, and the experimental methodologies used in their evaluation.

Core Pharmacology and Mechanism of Action

Phenylpiperazine derivatives exert their effects by interacting with various components of the serotonin system, primarily serotonin (5-hydroxytryptamine, 5-HT) receptors and the serotonin transporter (SERT). The nature of this interaction—agonist, antagonist, or partial agonist—and the selectivity for different receptor subtypes are largely dictated by the substitution patterns on both the phenyl ring and the piperazine nitrogen. This class of compounds is particularly known for its modulation of 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1]

The therapeutic utility of phenylpiperazines stems from their ability to modulate serotonergic pathways, which are deeply involved in the regulation of mood, cognition, appetite, and other physiological processes.[1] Consequently, these compounds have been investigated and developed as antidepressants, anxiolytics, and antipsychotics.[2][3]

Structure-Activity Relationships (SAR)

The pharmacological profile of phenylpiperazine derivatives is intricately linked to their chemical structure. Key structural modifications and their impact on serotonergic activity are summarized below:

-

Substituents on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. For instance, a methoxy group at the ortho position of the phenyl ring, as seen in 1-(2-methoxyphenyl)piperazine (2-MPP), confers high affinity for 5-HT1A receptors.[4] Halogen substitutions, such as the meta-chloro group in m-chlorophenylpiperazine (mCPP), are also common and influence the compound's interaction with various serotonin receptors.

-

Linker Moiety: In many long-chain arylpiperazines (LCAPs), a flexible alkyl chain connects the piperazine ring to a terminal pharmacophore. The length and nature of this linker can significantly impact affinity for specific receptor subtypes.

-

Terminal Group: The chemical entity at the end of the linker chain provides another avenue for modulating the pharmacological profile. The incorporation of various heterocyclic or carbocyclic moieties can enhance affinity and selectivity for desired targets.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki, in nM) of representative phenylpiperazine derivatives for various serotonin receptor subtypes and the serotonin transporter. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | Reference |

| Clinically Used Drugs | |||||

| Trazodone | 140 | 25 | 130 | - | |

| Nefazodone | 80 | 30 | 60 | - | |

| Etoperidone | - | - | - | - | |

| Research Compounds | |||||

| 1-Phenylpiperazine (1-PP) | - | - | - | - | |

| m-Chlorophenylpiperazine (mCPP) | 130 | 210 | 26 | - | |

| TFMPP | 20 | - | - | - | |

| 1-(2-Methoxyphenyl)piperazine (2-MPP) | 35 | >10,000 | - | - | |

| Novel Derivatives | |||||

| FG-7 | 54 | >10,000 | >10,000 | - | |

| FG-16 | 25 | >10,000 | >10,000 | - | |

| FG-18 | - | - | 17 | - | |

| FG-8 | - | - | 46 | - | |

| Compound 8c | 3.77 | - | - | - | |

| Compound 29 | - | - | - | 6.69 | |

| Compound 20b | - | - | - | - |

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited sources.

Table 2: Monoamine Transporter Activity of 1-Phenylpiperazine

| Transporter | EC50 (nM) for Monoamine Release | Reference |

| Norepinephrine Transporter (NET) | 186 | |

| Serotonin Transporter (SERT) | 880 | |

| Dopamine Transporter (DAT) | 2,530 |

Note: EC50 represents the concentration required to elicit a half-maximal response.

Key Experimental Protocols

The characterization of phenylpiperazine serotonergic compounds relies on a suite of in vitro and in vivo experimental techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

-

Receptor source: Cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293, CHO cells) or tissue homogenates (e.g., rat frontal cortex).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

-

Test compound: Phenylpiperazine derivative of interest.

-

Assay buffer: Typically 50 mM Tris-HCl with appropriate salts and protease inhibitors.

-

Wash buffer: Ice-cold assay buffer.

-

Scintillation cocktail.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer followed by recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, serially diluted test compound, and the radioligand at a concentration near its dissociation constant (Kd).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Assays

These assays are used to evaluate the potential therapeutic effects of phenylpiperazine derivatives in animal models.

1. Forced Swim Test (Antidepressant-like activity):

-

Rodents are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility is measured.

-

A reduction in immobility time is indicative of an antidepressant-like effect.

2. Elevated Plus Maze (Anxiolytic-like activity):

-

The apparatus consists of two open arms and two closed arms elevated from the floor.

-

The time spent in the open arms is measured.

-

An increase in the time spent in the open arms suggests an anxiolytic-like effect.

In Vivo Electrophysiology

This technique allows for the direct measurement of the effects of phenylpiperazine compounds on neuronal activity in the living brain.

Objective: To assess the impact of a compound on the firing rate and pattern of serotonergic neurons.

Procedure:

-

Anesthetize the animal and secure it in a stereotaxic frame.

-

A microelectrode is lowered into a brain region rich in serotonergic neurons, such as the dorsal raphe nucleus.

-

Record the spontaneous firing of individual neurons.

-

Administer the test compound systemically or locally.

-

Monitor and quantify changes in the neuronal firing rate and pattern.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of phenylpiperazine compounds is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Caption: Simplified 5-HT2A Receptor Signaling Pathway.

Caption: Phenylpiperazine Drug Discovery and Evaluation Workflow.

Conclusion

The phenylpiperazine class of serotonergic compounds represents a rich and enduring area of research and development in neuroscience and medicinal chemistry. Their tunable pharmacological profiles, achieved through systematic structural modifications, have yielded valuable therapeutic agents and research tools. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation using the methodologies outlined in this guide, is paramount for the continued discovery of novel and improved treatments for a wide range of CNS disorders.

References

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacological Findings of Fluprazine in Rat Studies: A Focus on Behavioral Effects

Disclaimer: This technical guide summarizes the initial pharmacological findings of Fluprazine in rat studies, with a specific focus on its behavioral effects. Publicly available, comprehensive toxicity data, such as LD50 and NOAEL values from acute, subchronic, or chronic studies, is limited. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted within the context of behavioral pharmacology rather than classical toxicology.

Introduction

This compound (DU-27,716) is a phenylpiperazine derivative investigated for its "serenic" or anti-aggressive properties.[1] Preclinical research in rat models has been instrumental in characterizing its behavioral profile. This document synthesizes the key findings from these early studies, detailing the experimental protocols and observed outcomes. While comprehensive toxicity studies are not publicly available, the behavioral studies provide insights into the doses at which pharmacological effects are observed.

Quantitative Data on Behavioral Effects

The following table summarizes the quantitative data from key behavioral studies of this compound in rats. These studies primarily focused on aggression and copulatory behaviors.

| Study Type | Species/Strain | Route of Administration | Dose (mg/kg) | Observed Effects | Reference |

| Anti-aggressive | Adult Male Long-Evans Rats | Intraperitoneal (IP) | 4 and 8 | Significantly reduced offensive attack behavior by over 70%.[2] Biting and wounding of intruders were decreased by as much as 98%.[2] No reliable differences in other social or nonsocial behaviors were observed.[2] | [2] |

| Copulatory Behavior | Sexually Experienced Male Rats | Intraperitoneal (IP) | 4 and 8 | Produced a significant depressive effect on copulatory behavior, including increased latency to and decreased frequency of intromissions and ejaculations. Social investigation was not affected. | |

| Olfactory Preference | Male Rats | Not Specified | 8.0 | Enhanced the preference of males for male odors but had no effect on preference for estrous female or food odors. | |

| General Behavioral | Not Specified | Not Specified | Not Specified | Inhibited aggressive behavior but also stimulated non-social and defensive/flight behaviors. The anti-aggressive effect was potent for up to 4 hours. |

Experimental Protocols

The methodologies employed in the initial rat studies of this compound were centered on behavioral observation. Below are detailed protocols for the assessment of anti-aggressive and copulatory behaviors.

Anti-Aggressive Behavior Study Protocol (Resident-Intruder Paradigm)

-

Animals: Adult male Long-Evans rats were used.

-

Housing: Rats were housed individually to establish residency.

-

Selection: Males were selected for high or medium levels of aggression prior to the study.

-

Drug Administration: this compound hydrochloride was administered via intraperitoneal (IP) injection at doses of 4 and 8 mg/kg. A control group received a saline solution.

-

Test Procedure: 30 minutes after the injection, an "intruder" male rat was introduced into the resident's cage.

-

Observation: The ensuing interaction was observed and recorded for a specified period. Key parameters measured included the latency to the first attack, the number of attacks, and the duration of aggressive behaviors (e.g., biting, wrestling).

-

Data Analysis: The behavioral data from the this compound-treated groups were compared to the saline-treated control group to determine the statistical significance of any observed effects.

Copulatory Behavior Study Protocol

-

Animals: Sexually experienced male rats were used in this study.

-

Drug Administration: this compound hydrochloride was administered via intraperitoneal (IP) injection at doses of 4 and 8 mg/kg. A control group received a saline solution.

-

Test Procedure: 30 minutes post-injection, a receptive (estrous) female rat was introduced into the male's testing arena.

-

Observation: The observation period was divided into 20-minute tests conducted at weekly intervals. The following copulatory behaviors were recorded:

-

Latency to mount and intromission.

-

Frequency of intromissions and ejaculations.

-

-

Data Analysis: The performance of the this compound-treated males was compared to that of the control group to assess the drug's impact on sexual behavior.

Visualizations

Experimental Workflow for Behavioral Studies

The following diagram illustrates the typical workflow for the behavioral studies of this compound in rats.

Caption: Workflow of this compound Behavioral Studies in Rats.

Hypothesized Signaling Pathway of this compound

While the precise mechanism of action was not fully elucidated in the initial studies, this compound is believed to act as an agonist at serotonin 5-HT1A and 5-HT1B receptors, similar to its analogue eltoprazine. The following diagram depicts this hypothesized signaling pathway.

Caption: Hypothesized Mechanism of Action of this compound.

Conclusion

The initial preclinical evaluation of this compound in rat models primarily characterized its potent anti-aggressive and copulation-suppressing effects. The doses at which these effects were observed (4 and 8 mg/kg, IP) did not produce other overt signs of toxicity in the context of these behavioral studies. However, the absence of comprehensive toxicological data necessitates caution in interpreting these findings from a safety perspective. Further studies would be required to establish a complete toxicological profile for this compound.

References

Methodological & Application

Application Notes and Protocols for Fluprazine in the Resident-Intruder Paradigm

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing fluprazine in the resident-intruder paradigm in mice, a standard preclinical model for studying aggressive and social behaviors. This compound, a phenylpiperazine compound, has demonstrated efficacy in reducing offensive aggression, making it a valuable tool in the research and development of novel therapeutics for aggression-related disorders.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on aggressive behavior in the resident-intruder paradigm, based on available preclinical data.

| Parameter | Dosage | Species | Key Findings | Reference |

| Offensive Behavior | 4 and 8 mg/kg (IP) | Rats | Overall reduction in offensive behavior by more than 70%. | [1] |

| Biting and Wounding | 4 and 8 mg/kg (IP) | Rats | Decreased by as much as 98%. | [1] |

| Attack Latency | 1-5 mg/kg | Lactating Mice | Increased latency to attack male intruders. Potent inhibitory effect on attacks towards female intruders. | [2] |

| Aggression Inhibition | Not specified | Mice | Potent anti-aggressive influence lasting up to 4 hours. | [3] |

| Dose-dependent Aggression | 5, 10, and 20 mg/kg (IP) | Lactating Rats | Dose-dependent decrease in aggression. | [4] |

Experimental Protocol: this compound in the Resident-Intruder Test

This protocol outlines the key steps for assessing the anti-aggressive effects of this compound in mice.

2.1. Animals

-

Residents: Adult male mice (e.g., C57BL/6) individually housed for at least 10-14 days to establish territory.

-

Intruders: Age- and weight-matched male mice of a non-aggressive strain (e.g., BALB/c) or group-housed conspecifics. Intruders should be unfamiliar to the residents.

2.2. Drug Preparation and Administration

-

Compound: this compound hydrochloride.

-

Vehicle: Sterile saline or another appropriate vehicle.

-

Dosage: Based on literature, doses ranging from 1 to 10 mg/kg are typically effective. A dose-response study is recommended to determine the optimal dose for the specific strain and experimental conditions.

-

Administration: Intraperitoneal (IP) injection is a common route.

-

Timing: Administer this compound 30 minutes prior to the start of the behavioral test.

2.3. Resident-Intruder Paradigm Procedure

-

Acclimation: Allow resident mice to acclimate to the testing room for at least 1 hour before the experiment.

-

This compound Administration: Inject the resident mouse with the prepared this compound solution or vehicle.

-

Waiting Period: Return the resident to its home cage for 30 minutes to allow for drug absorption.

-

Intruder Introduction: Introduce an intruder mouse into the resident's home cage.

-

Behavioral Recording: Videotape the interaction for a predetermined period, typically 5-10 minutes.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the videotapes for various behaviors. Key aggressive behaviors to score include:

-

Latency to the first attack: Time from the introduction of the intruder to the first aggressive act by the resident.

-

Number of attacks: Frequency of aggressive bouts (e.g., biting, tail rattling, chasing).

-

Total duration of attacks: Cumulative time spent in aggressive behavior.

-

Social behaviors: Time spent in non-aggressive social interactions (e.g., sniffing, grooming).

-

Non-social behaviors: Time spent in activities such as exploration or self-grooming.

-

-

Separation: At the end of the observation period, carefully separate the animals.

-

Data Analysis: Analyze the scored behavioral data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of this compound treatment to the vehicle control group.

Visualizations

3.1. Experimental Workflow

3.2. Proposed Signaling Pathway of this compound

This compound is believed to exert its anti-aggressive effects primarily through its action on the serotonin system. It is a potent agonist at both 5-HT1A and 5-HT1B receptors.

References

- 1. Specific anti-aggressive effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibitory effects of this compound on parental aggression in female mice are dependent upon intruder sex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioural examinations of the anti-aggressive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maternal aggression in rats: effects of chlordiazepoxide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluprazine Dosing Regimen for Rodent Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprazine, a phenylpiperazine derivative, is recognized for its potent "serenic" or anti-aggressive properties in rodents. Understanding its appropriate dosing regimen is critical for accurately assessing its effects in behavioral pharmacology studies. This document provides detailed application notes and protocols for the use of this compound in common rodent behavioral paradigms, including the resident-intruder test, elevated plus-maze, and social interaction test. It outlines effective dose ranges, administration routes, and experimental procedures. Furthermore, this guide includes quantitative data from published studies, presented in tabular format for ease of comparison, and visual diagrams of the putative signaling pathway and experimental workflows to aid in study design and interpretation.

Introduction

Data Presentation

Table 1: this compound Dosing Regimens and Effects on Aggressive Behavior

| Species | Behavioral Test | Dose (mg/kg) | Route | Pre-treatment Time | Key Findings | Reference |

| Rat (Male, Long-Evans) | Resident-Intruder | 4 and 8 | IP | 30 minutes | Significantly reduced offensive behavior by over 70%; decreased biting and wounding by up to 98%. No significant effects on other social or non-social behaviors. | [1] |

| Mouse (Female, Lactating) | Maternal Aggression (vs. Male Intruder) | 1, 2.5, 5 | IP | Not Specified | Dose-dependently increased latency to attack male intruders. | [4] |

| Mouse (Female, Lactating) | Maternal Aggression (vs. Female Intruder) | 1, 2.5, 5 | IP | Not Specified | Potently inhibited attacks towards female intruders. | |

| Mouse (Male) | Resident-Intruder | 1, 2, 5 | IP | Not Specified | Dose-dependently inhibited intermale attack and infanticide. | |

| Rat (Female, Lactating) | Maternal Aggression | 5, 10, 20 | IP | Not Specified | Dose-dependently decreased aggression. |

Table 2: this compound Dosing Regimens and Effects on Anxiety-Like and Social Behavior

| Species | Behavioral Test | Dose (mg/kg) | Route | Pre-treatment Time | Key Findings | Reference |

| Mouse (Male) | Elevated Plus-Maze | 1.25 - 10.0 | IP | Not Specified | Induced anxiogenic-like effects, particularly on measures of "risk assessment." | |

| Mouse (Female, Lactating) | Social Investigation | 1, 2.5, 5 | IP | Not Specified | Modestly reduced social investigation of female intruders. |

Table 3: this compound Effects on Locomotor Activity

| Species | Behavioral Test | Dose (mg/kg) | Route | Pre-treatment Time | Key Findings | Reference |

| Mouse | General Behavior | Not Specified | Not Specified | Not Specified | Stimulated non-social and defensive/flight behaviors. |

Experimental Protocols

Drug Preparation

Vehicle: this compound hydrochloride is soluble in physiological saline (0.9% NaCl).

Preparation of a 1 mg/mL Stock Solution:

-

Weigh 10 mg of this compound hydrochloride powder.

-

Dissolve the powder in 10 mL of sterile physiological saline.

-

Vortex or sonicate until the solution is clear.

-

Filter the solution through a 0.22 µm syringe filter for sterilization before injection.

-

Prepare fresh solutions on the day of the experiment.

Dosage Calculation: Dosage should be calculated based on the animal's body weight. The injection volume is typically 10 mL/kg for mice and 1 mL/kg for rats for intraperitoneal (IP) administration.

Behavioral Test Protocols

Objective: To assess the effect of this compound on offensive aggressive behavior in a resident male rodent when an unfamiliar male intruder is introduced into its home cage.

Animals:

-

Residents: Adult male mice or rats, individually housed for at least one week to establish territory.

-

Intruders: Age- and weight-matched male conspecifics.

Procedure:

-

Administer this compound (e.g., 4 or 8 mg/kg, IP) or vehicle to the resident animal 30 minutes prior to the test.

-

Introduce an intruder into the resident's home cage.

-

Record the session for a predetermined duration (e.g., 10-15 minutes).

-

Score the following behaviors:

-

Latency to the first attack.

-

Number of attacks.

-

Duration of fighting.

-

Frequency of specific aggressive postures (e.g., lateral threat, clinch attacks).

-

Non-aggressive social behaviors (e.g., sniffing, grooming).

-

General locomotor activity.

-

Objective: To evaluate the anxiogenic or anxiolytic effects of this compound.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Administer this compound (e.g., 1.25-10.0 mg/kg, IP) or vehicle to the animal at a specified time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session with a video camera.

-

Analyze the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (a measure of general activity).

-

Ethological measures such as head dips and stretched-attend postures ("risk assessment").

-

Objective: To assess the impact of this compound on social behavior.

Animals: Weight- and age-matched, unfamiliar rodents of the same sex.

Procedure:

-

Habituate the animals to the testing arena (a novel, neutral cage) for a designated period.

-

Administer this compound or vehicle to one or both animals prior to the test.

-

Place the pair of animals in the testing arena.

-

Record the interaction for a set duration (e.g., 10 minutes).

-

Score the following social behaviors:

-

Total duration of active social interaction (e.g., sniffing, following, allogrooming).

-

Frequency of social contacts.

-

Aggressive behaviors (if any).

-

Non-social behaviors (e.g., self-grooming, exploring the arena).

-

Mandatory Visualizations

Signaling Pathway of this compound

References

Application Notes and Protocols for Intraperitoneal (IP) Injection of Fluprazine in Aggression Studies

These application notes provide comprehensive protocols for researchers, scientists, and drug development professionals utilizing Fluprazine in preclinical aggression studies. The following sections detail the intraperitoneal (IP) administration of this compound and the subsequent evaluation of its anti-aggressive effects using the resident-intruder paradigm in rodent models.

Introduction

This compound, a phenylpiperazine derivative, has been identified as a serenic or anti-aggressive agent.[1] Its mechanism of action is thought to involve agonism at serotonin 5-HT1A and 5-HT1B receptors.[2][3] Studies have demonstrated that intraperitoneal administration of this compound can significantly and specifically reduce offensive aggressive behaviors in male rats and mice, making it a valuable tool for investigating the neurobiology of aggression and for the preclinical assessment of potential anti-aggressive therapeutics.[4][5]

Data Presentation

The efficacy of this compound in reducing aggressive behaviors is dose-dependent. The following tables summarize the quantitative effects of intraperitoneally administered this compound on key measures of aggression in rodent models.

Table 1: Effect of this compound on Offensive Aggression in Male Rats

| Dosage (mg/kg, IP) | Reduction in Offensive Behavior | Decrease in Biting and Wounding | Animal Model | Study Reference |

| 4 | >70% | Up to 98% | Long-Evans Rats | Flannelly et al., 1985 |

| 8 | >70% | Up to 98% | Long-Evans Rats | Flannelly et al., 1985 |

Table 2: Effect of this compound on Aggression in Male Mice

| Dosage (mg/kg, IP) | Effect on Attack Latency | Effect on Number of Attacks | Animal Model | Study Reference |

| 1 | Dose-dependent increase | Dose-dependent decrease | Male Mice | Parmigiani & Palanza, 1991 |

| 2 | Dose-dependent increase | Dose-dependent decrease | Male Mice | Parmigiani & Palanza, 1991 |

| 5 | Dose-dependent increase | Dose-dependent decrease | Male Mice | Parmigiani & Palanza, 1991; Fish et al., 1987 |

| 20 | Significant increase | Not specified | Wild House Mice | de Boer, 2017 |

Table 3: Effect of this compound on Parental Aggression in Female Mice

| Dosage (mg/kg, IP) | Effect on Attack Latency (towards male intruder) | Effect on Attack Latency (towards female intruder) | Animal Model | Study Reference |

| 1-5 | Increased | Potently increased | Lactating Resident Mice | Parmigiani et al., 1989 |

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal (IP) Injection of this compound

This protocol outlines the procedure for the preparation and administration of this compound hydrochloride via intraperitoneal injection in mice.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Vortex mixer

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol

-

Animal scale

Procedure:

-

Drug Preparation:

-

Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 1, 2, or 5 mg/kg) and the weight of the animals.

-

Dissolve the this compound hydrochloride in sterile saline. Ensure complete dissolution, using a vortex mixer if necessary. The final injection volume should not exceed 10 ml/kg.

-

-

Animal Handling and Restraint:

-